
2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chloro group, a piperidine ring, and a cyclopropylmethylamino substituent
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)-2-chlorethanon beinhaltet typischerweise die Reaktion von Piperidinderivaten mit Chlorethylacetylchlorid. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Bildung des gewünschten Produkts zu gewährleisten. Das allgemeine Reaktionsschema ist wie folgt:
Ausgangsstoffe: Piperidin, Cyclopropylmethylamin, Chlorethylacetylchlorid.
Reaktionsbedingungen: Die Reaktion wird üblicherweise in einer inerten Atmosphäre, wie Stickstoff oder Argon, durchgeführt, um unerwünschte Nebenreaktionen zu verhindern. Lösungsmittel wie Dichlormethan oder Tetrahydrofuran werden häufig verwendet.
Verfahren: Piperidin wird zuerst mit Cyclopropylmethylamin umgesetzt, um den Zwischenstoff zu bilden. Dieser Zwischenstoff wird dann mit Chlorethylacetylchlorid behandelt, um das Endprodukt zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Außerdem werden Reinigungsverfahren wie Umkristallisation oder Chromatographie eingesetzt, um hochreine Produkte zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
1-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)-2-chlorethanon kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Chlorgruppe kann durch andere Nukleophile, wie Amine oder Thiole, substituiert werden.
Oxidation und Reduktion: Die Verbindung kann unter geeigneten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Hydrolyse: Die Verbindung kann in Gegenwart von Wasser oder wässrigen Säuren/Basen einer Hydrolyse unterliegen.
Häufige Reagenzien und Bedingungen
Substitution: Reagenzien wie Natriumazid oder Kaliumthiocyanat können für Substitutionsreaktionen verwendet werden.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Substitution mit Natriumazid zu Azidderivaten führen, während die Oxidation mit Kaliumpermanganat Carbonsäuren erzeugen kann.
Wissenschaftliche Forschungsanwendungen
1-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)-2-chlorethanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen verwendet, insbesondere solchen, die auf neurologische Erkrankungen abzielen.
Organische Synthese: Die Verbindung dient als Baustein für die Synthese komplexerer Moleküle.
Biologische Studien: Sie wird in Studien eingesetzt, um ihre Interaktion mit biologischen Zielstrukturen und ihre potenziellen therapeutischen Wirkungen zu verstehen.
Wirkmechanismus
Der Wirkmechanismus von 1-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)-2-chlorethanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Die genauen Wege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab. Beispielsweise kann es in der medizinischen Chemie mit Neurotransmitterrezeptoren interagieren, um seine Wirkungen auszuüben.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Chloro-1-(4-(methylamino)piperidin-1-yl)ethanone
- 2-Chloro-1-(4-(ethylamino)piperidin-1-yl)ethanone
- 2-Chloro-1-(4-(propylamino)piperidin-1-yl)ethanone
Einzigartigkeit
1-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)-2-chlorethanon ist aufgrund des Vorhandenseins der Cyclopropylmethylaminogruppe einzigartig, die unterschiedliche sterische und elektronische Eigenschaften verleiht. Diese Einzigartigkeit kann seine Reaktivität und Interaktion mit biologischen Zielstrukturen beeinflussen, was es zu einer wertvollen Verbindung für bestimmte Anwendungen macht.
Eigenschaften
Molekularformel |
C12H21ClN2O |
|---|---|
Molekulargewicht |
244.76 g/mol |
IUPAC-Name |
2-chloro-1-[4-[(cyclopropylmethylamino)methyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C12H21ClN2O/c13-7-12(16)15-5-3-11(4-6-15)9-14-8-10-1-2-10/h10-11,14H,1-9H2 |
InChI-Schlüssel |
IFGDGBRIPZHVTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNCC2CCN(CC2)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


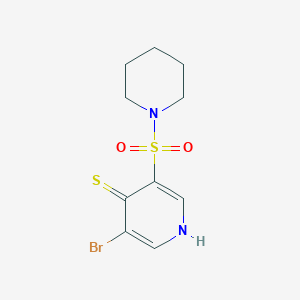



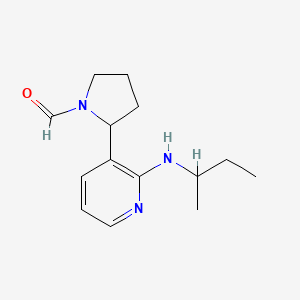


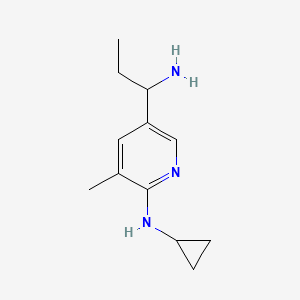


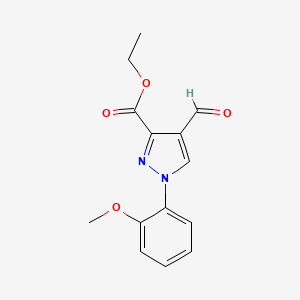
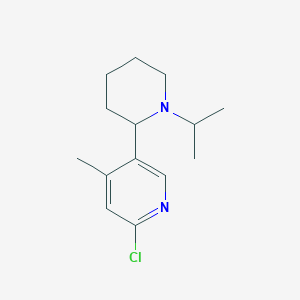
![Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B11802469.png)
![Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate](/img/structure/B11802474.png)
